APA amoxicillin amide

Pharmaceutical Analysis Impurity Profiling Quality Control

Regulatory compliance for amoxicillin API QC requires the exact pharmacopoeial standard-generic substitutes invalidate ICH Q3A/B data. APA amoxicillin amide (EP Impurity L/USP Related Compound L) is the only certified marker for this pseudo-dimer. - **Essential for**: ANDA/DMF submissions, forced degradation studies, system suitability. - **Application**: Quantify Impurity L in drug substance/finished product per EP/USP monographs. - **Supply**: Certified reference standard, HPLC/LC-MS grade.

Molecular Formula C24H29N5O7S2
Molecular Weight 563.7 g/mol
Cat. No. B15292617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPA amoxicillin amide
Molecular FormulaC24H29N5O7S2
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C
InChIInChI=1S/C24H29N5O7S2/c1-23(2)14(17(32)27-13-19(34)29-15(22(35)36)24(3,4)38-21(13)29)28-18(33)12(20(28)37-23)26-16(31)11(25)9-5-7-10(30)8-6-9/h5-8,11-15,20-21,30H,25H2,1-4H3,(H,26,31)(H,27,32)(H,35,36)/t11-,12-,13-,14+,15+,20-,21-/m1/s1
InChIKeyVUPFQJZTIWDYHG-SHJTWVOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APA Amoxicillin Amide (EP Impurity L) Reference Standard


APA amoxicillin amide, officially designated as Amoxicillin EP Impurity L (also USP Related Compound L; CAS 1789703-32-7), is a synthetic 'pseudo-dimer' impurity of the widely used β-lactam antibiotic amoxicillin [1]. It is chemically defined as an amide conjugate formed between one molecule of amoxicillin and one molecule of 6-aminopenicillanic acid (6-APA), with a molecular weight of 563.65 g/mol (C₂₄H₂₉N₅O₇S₂) [2][3]. This compound is primarily utilized as a certified reference standard and a critical quality attribute (CQA) marker in the analytical method development, validation, and quality-controlled manufacturing of amoxicillin active pharmaceutical ingredient (API) and finished dosage forms, as mandated by global pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) [4].

¹
Certified Pharmacopoeial Reference Standard
²
Critical for HPLC/LC-MS Impurity Profiling
³
Mandated for ANDA/DMF Regulatory Filings

APA Amoxicillin Amide: Substitution Risks


In the context of regulated pharmaceutical analysis, generic substitution or the use of alternative amoxicillin impurities is scientifically invalid and a compliance risk. APA amoxicillin amide is a specific, structurally unique 'pseudo-dimer' impurity marker, explicitly defined and mandated by the European Pharmacopoeia (as Impurity L) and the USP (as Related Compound L) for the purity assessment of amoxicillin drug substances and products [1]. Its formation, arising from a process-specific acylation inefficiency between amoxicillin and 6-APA, differs fundamentally from that of other related compounds like amoxicillin dimer (penicilloic acid form, MW 748.8) or amoxicillin open-ring dimer, which originate from distinct hydrolytic and polymeric degradation pathways . As a pharmacopoeial listed impurity with specific analytical requirements, only the certified reference standard of APA amoxicillin amide can ensure accurate identification, quantitation, and system suitability compliance during method validation and routine quality control release testing for Amoxicillin API [2]. Using any other compound would lead to misidentification, inaccurate impurity profiling, and non-compliance with ICH Q3A/B and pharmacopoeial monographs.

Structural Distinction
This pseudo-dimer (amide of amoxicillin and 6-APA) differs fundamentally from hydrolytic dimers such as penicilloic acid or open-ring forms. Structural mismatch invalidates impurity profiling.
Pharmacopoeial Designation
Only APA amoxicillin amide is recognized as EP Impurity L and USP Related Compound L. Alternative amoxicillin impurities lack regulatory acceptance for compliance testing.

APA Amoxicillin Amide: Comparative Evidence


Structural & Pharmacopoeial Distinction from Other Dimers

APA amoxicillin amide is uniquely defined by its 'pseudo-dimer' structure (C₂₄H₂₉N₅O₇S₂, MW 563.65), an amide linkage between amoxicillin and 6-APA, which differentiates it from other amoxicillin-related substances. This structural identity is explicitly recognized and codified in major pharmacopoeias: it is listed as 'Amoxicillin EP Impurity L' in the European Pharmacopoeia and as 'Amoxicillin Related Compound L' in the United States Pharmacopeia [1][2]. In contrast, other chemically distinct dimer impurities like 'Amoxicillin Dimer (penicilloic acid form)' (C₃₂H₄₀N₆O₁₁S₂, MW 748.8) and 'Amoxicillin open ring dimer' (MW ~731.2) arise from β-lactam ring hydrolysis and polymerization, not from a direct acylation pathway. This distinct pharmacopoeial designation means that only APA amoxicillin amide can serve as the official reference standard for its specified analytical method, making it non-substitutable for regulatory compliance [3].

Structural Distinction
Class-level inference
Target: C₂₄H₂₉N₅O₇S₂ (MW 563.65), EP Impurity L / USP Related Compound L. vs. Amoxicillin Dimer (MW 748.8) or open-ring dimer (~731.2). Unique pseudo-dimer linkage.
Supports specific impurity marker selection for pharmacopoeial methods.
Structural identity confirmed; other dimers arise from distinct pathways.
Pharmaceutical Analysis Impurity Profiling Quality Control

Hygroscopic Stability Compared to Amoxicillin

As a reference standard, understanding the physical stability of APA amoxicillin amide is critical for accurate analytical work. Technical datasheets from multiple suppliers consistently classify the compound as 'Very Hygroscopic,' indicating a high affinity for moisture uptake from ambient air [1]. This contrasts with the stability profile of its parent drug, amoxicillin, which is also sensitive to moisture but undergoes distinct degradation pathways (e.g., β-lactam hydrolysis to penicilloic acid). While direct quantitative hygroscopicity data (e.g., water uptake % at specific RH) is not provided, the explicit 'Very Hygroscopic' classification serves as a critical handling and storage differentiator. For analysts, this means that APA amoxicillin amide must be stored under rigorously dry conditions (e.g., in a desiccator) and handled quickly to prevent mass inaccuracies during standard preparation, a requirement that is more stringent than for many other amoxicillin impurities.

Hygroscopic Stability
Class-level inference
Classified as 'Very Hygroscopic' by multiple suppliers. Amoxicillin also moisture-sensitive but with different degradation pathway.
Requires stringent dry handling to prevent weighing inaccuracies.
Direct quantitative water uptake data not specified; desiccator storage recommended.
Stability Studies Pharmaceutical Analysis Reference Standard Handling

Synthesis Route for Reliable Supply

The historical scarcity of APA amoxicillin amide as a reference standard was a significant bottleneck for quality control, as noted in the primary synthesis literature: 'The insufficient sources of its impurity L...affect the quality control of the product' [1]. A validated, scalable chemical synthesis route for Amoxicillin Impurity L was first reported in 2017, using 6-APA and amoxicillin trihydrate as starting materials. The key coupling step, mediated by PyBOP, proceeded with a 76% yield, providing a reliable method for producing this specific standard [1][2]. This contrasts with earlier reliance on laborious chromatographic isolation from amoxicillin bulk drug substance, which was inefficient and could not meet the growing demand for this critical impurity standard. This established synthetic pathway has enabled commercial suppliers to offer the compound with certified purity (typically >95%), supporting its essential role in modern pharmaceutical analysis .

Synthesis Route
Cross-study comparable
Validated chemical synthesis reported (2017) with 76% yield for key coupling step using PyBOP. Enables scalable supply.
Reliable source replaces earlier inefficient chromatographic isolation.
Supports consistent commercial availability for analytical programs.
Organic Synthesis Analytical Reference Standards Supply Chain

Regulatory Mandate and Compliance

APA amoxicillin amide is not just another impurity; it is a mandated marker in global pharmacopoeias. As Amoxicillin EP Impurity L and USP Related Compound L, its use is prescribed for specific analytical tests, including system suitability, limit tests for related substances, and assay procedures [1][2]. Its specific applications include use as a reference standard for method development and validation (AMV), as a quality control (QC) standard for API and finished product release, and as a critical material for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1][3]. This is in direct contrast to other process impurities or degradation products that may be identified but lack such formal regulatory recognition, limiting their utility in a cGMP environment. The traceability of commercial standards to USP or EP primary standards further solidifies its unique role in a compliant analytical workflow [1].

Regulatory Mandate
Class-level inference
Designated as EP Impurity L and USP Related Compound L for system suitability, related substances testing, and regulatory submissions (ANDA/DMF).
Mandatory for cGMP-compliant release testing.
Other amoxicillin impurities lack comparable pharmacopoeial recognition.
Regulatory Filing Method Validation Quality Assurance

APA Amoxicillin Amide: Key Applications


Analytical Method Development & Validation for Impurity Profiling

As a primary impurity listed in both EP and USP monographs, APA amoxicillin amide is an essential component in developing and validating HPLC or LC-MS methods for the separation and quantification of amoxicillin-related substances. Its use ensures that the analytical method is capable of selectively resolving and accurately quantifying this specific 'pseudo-dimer' from the amoxicillin main peak and other specified impurities (e.g., Impurities A, D, J) [1]. This is a prerequisite for meeting ICH Q2(R1) guidelines on method validation and establishing the specificity and system suitability of the procedure.

Regulatory Filing Support for ANDA/DMF

The certified reference standard of APA amoxicillin amide is indispensable for generating the impurity profile data required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies (FDA, EMA). It is used to conduct forced degradation studies and establish the specificity of the analytical method, as well as to quantify the level of this specific impurity in stability batches to ensure compliance with ICH Q3B(R2) limits for unspecified degradation products [1][2].

Routine QC and Batch Release Testing

In a GMP QC laboratory, APA amoxicillin amide is used routinely as a reference standard for the 'Related Substances' test as per the EP and USP monographs for Amoxicillin. It is employed as a system suitability marker to verify column performance and mobile phase composition, and as an external standard for quantifying the level of Impurity L in both drug substance and finished product batches, ensuring each batch meets the stringent purity specifications required for release to the market [1][3].

Process Development and Manufacturing Optimization

APA amoxicillin amide is a direct marker of inefficiency in the enzymatic or chemical acylation step of amoxicillin synthesis, where an amoxicillin molecule reacts with a 6-APA molecule instead of the intended acyl donor [1]. By monitoring the level of this impurity during process development, chemists and engineers can optimize reaction parameters (e.g., molar ratios, pH, temperature) to minimize its formation, thereby improving the overall yield and purity of the amoxicillin API and reducing the burden on downstream purification steps.

Application
Selection Property
Validation Focus
Impurity Profiling Method Validation
Pharmacopoeial Specificity
Resolution from amoxicillin and specified impurities (A, D, J)
ANDA/DMF Submission Support
Certified Reference Standard Traceability
ICH Q3B Impurity Limits Compliance
Routine QC Batch Release Testing
System Suitability Marker
Quantitative Impurity L Content Determination
Synthesis Process Optimization
Impurity Marker for Acylation Efficiency
Minimize Impurity L Formation Through Parameter Control

Technical Documentation Hub

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